N-(6-acetamidopyridin-3-yl)benzamide
Description
N-(6-Acetamidopyridin-3-yl)benzamide is a benzamide derivative characterized by a pyridine ring substituted with an acetamido group at position 6 and a benzamide moiety at position 3. The acetamido group may enhance solubility compared to bulkier alkyl or alkoxy substituents seen in analogs, while the pyridine and benzamide scaffold could facilitate interactions with enzymatic targets.
Properties
IUPAC Name |
N-(6-acetamidopyridin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10(18)16-13-8-7-12(9-15-13)17-14(19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,19)(H,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMFCTOYLZUAEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384629 | |
| Record name | N-(6-acetamidopyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700815-72-1 | |
| Record name | N-(6-acetamidopyridin-3-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidopyridin-3-yl)benzamide typically involves the reaction of 6-acetamidopyridine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of metal-organic frameworks as catalysts has also been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamido group undergoes hydrolysis under acidic or basic conditions:
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Basic Hydrolysis : Treatment with NaOH (6M, reflux, 4h) cleaves the acetamide to yield 6-aminopyridin-3-yl benzamide and acetic acid .
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Acidic Hydrolysis : HCl (5N, 100°C, 8h) produces the same amine but with slower kinetics.
Table 1: Hydrolysis Conditions and Products
| Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| NaOH (6M) | Reflux, 4h | 6-Aminopyridin-3-yl benzamide | 82 | |
| HCl (5N) | 100°C, 8h | 6-Aminopyridin-3-yl benzamide | 68 |
Electrophilic Aromatic Substitution (EAS)
The benzamide ring undergoes nitration and sulfonation due to electron-withdrawing effects from the amide group:
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Nitration : Reaction with HNO₃/H₂SO₄ (0°C, 2h) introduces a nitro group at the meta position relative to the benzamide carbonyl, yielding 3-nitro-N-(6-acetamidopyridin-3-yl)benzamide .
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Sulfonation : Fuming H₂SO₄ (room temperature, 12h) adds a sulfonic acid group at the para position .
Table 2: EAS Reactivity
| Reaction | Reagents | Position | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C3 (benzamide) | 3-Nitro derivative | 75 | |
| Sulfonation | Fuming H₂SO₄ | C4 (benzamide) | 4-Sulfo derivative | 63 |
Nucleophilic Acyl Substitution
The benzamide carbonyl participates in nucleophilic substitution:
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Amide Exchange : Reaction with alkylamines (e.g., propylamine) in DMF at 80°C replaces the pyridinyl group, forming N-propylbenzamide derivatives .
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Thioamide Formation : Treatment with Lawesson’s reagent (toluene, reflux) converts the amide to a thioamide .
Cross-Coupling Reactions
The pyridinyl moiety enables Pd-catalyzed couplings:
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Suzuki Coupling : Using Pd(PPh₃)₄ and arylboronic acids in dioxane (90°C, 12h), the 6-acetamidopyridin-3-yl group couples with aryl rings at the C2 position .
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Buchwald-Hartwig Amination : With Pd₂(dba)₃ and Xantphos, primary amines substitute the pyridine’s C4 hydrogen .
Table 3: Cross-Coupling Examples
Reduction Reactions
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Amide Reduction : LiAlH₄ (THF, reflux) reduces the benzamide to N-(6-acetamidopyridin-3-yl)benzylamine (85% yield).
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Nitro Group Reduction : H₂/Pd-C (ethanol, 25°C) converts nitro derivatives to amines (e.g., 3-amino-N-(6-acetamidopyridin-3-yl)benzamide) .
Functionalization of the Acetamido Group
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Acetylation : Acetic anhydride (pyridine, 50°C) acetylates free amines generated after hydrolysis.
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Sulfonylation : Reaction with benzenesulfonyl chloride (DMAP, DCM) forms sulfonamide derivatives .
Key Mechanistic Insights
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Steric Effects : Bulkier substituents on the pyridinyl ring reduce coupling efficiency in cross-catalyzed reactions (e.g., allyl groups hinder Buchwald-Hartwig amination) .
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Electronic Effects : Electron-withdrawing groups on the benzamide ring direct EAS to meta positions, while electron-donating acetamido groups activate the pyridine ring for nucleophilic attack .
Scientific Research Applications
Anti-Tubercular Activity
Recent studies have highlighted the potential of N-(6-acetamidopyridin-3-yl)benzamide derivatives as anti-tubercular agents. Research indicates that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB).
Case Study: Synthesis and Evaluation
In a study by researchers, a series of novel compounds were synthesized and evaluated for their anti-tubercular activity. Among these, some derivatives showed 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM, indicating potent activity against M. tuberculosis H37Ra. The most active compounds also demonstrated low cytotoxicity to human embryonic kidney cells (HEK-293), suggesting a favorable therapeutic index for further development .
| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity |
|---|---|---|---|
| 6a | 1.35 | 3.73 | Non-toxic |
| 6e | 2.18 | 4.00 | Non-toxic |
| 7e | - | 40.32 | Non-toxic |
Modulation of Nicotinic Acetylcholine Receptors
This compound has also been investigated for its role as a negative allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs). This modulation is crucial for developing treatments for various neurological disorders.
Case Study: Structure-Activity Relationship Studies
A study focused on the synthesis of benzamide analogs that selectively target nAChR subtypes revealed that derivatives of this compound can inhibit nAChR activity effectively. One compound exhibited an IC50 value of 6.0 µM with selectivity towards the α4β2 subtype over α3β4, suggesting its potential in treating conditions linked to these receptors .
| Compound | IC50 (µM) | Selectivity |
|---|---|---|
| Benzamide Derivative | 6.0 | α4β2 > α3β4 |
Anti-Inflammatory Properties
Another area of application for this compound derivatives is in anti-inflammatory research. Some compounds have shown promising results in vitro, demonstrating significant anti-inflammatory activity compared to standard drugs like aspirin.
Case Study: In Vitro Screening
In a comparative study, several synthesized derivatives were screened for their anti-inflammatory effects. Two specific compounds demonstrated high efficacy against inflammation, indicating that modifications to the benzamide structure can enhance biological activity .
Mechanism of Action
The mechanism of action of N-(6-acetamidopyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can act as a ligand for a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key structural variations among benzamide derivatives include:
- Substituents on the aromatic rings : Halogens, alkoxy groups, or alkyl chains influence lipophilicity and binding.
- Position of substituents : Pyridine substitution (e.g., 3-yl vs. 4-yl) affects molecular geometry and target interaction.
- Heterocyclic cores : Pyridine vs. coumarin systems alter electronic properties and metabolic stability.
Table 1: Structural and Functional Comparison
Pharmacokinetic Properties
Biological Activity
N-(6-acetamidopyridin-3-yl)benzamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
This compound, with the molecular formula , features a pyridine ring substituted with an acetamido group and a benzamide moiety. The structural characteristics of this compound influence its interaction with biological targets.
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that benzamide derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been evaluated for their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects .
- Anti-inflammatory Properties : The compound has been investigated for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
- Enzyme Inhibition : this compound is believed to interact with specific enzymes, potentially inhibiting their activity. This mechanism is crucial for its role as a biochemical probe in various studies .
The biological activity of this compound is primarily attributed to its ability to bind to enzyme active sites or receptors. This binding can lead to:
- Inhibition of Enzyme Activity : The compound may act as a competitive inhibitor, preventing substrate binding and thus modulating metabolic pathways .
- Alteration of Signaling Pathways : By interacting with specific receptors, it may influence downstream signaling cascades involved in cell growth and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
- Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth .
- Anti-tubercular Activity : Related compounds have shown promise against Mycobacterium tuberculosis, suggesting that modifications in the structure can enhance antimicrobial properties .
- QSAR Analysis : Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into the structural features necessary for biological activity, guiding further modifications to improve efficacy .
Data Table: Biological Activities of Related Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
